The compound 2,6-Difluorobenzhydrazide, while not directly studied in the provided papers, is structurally related to various benzhydrazide derivatives that have been synthesized and evaluated for their potential applications in different fields. These compounds exhibit a range of activities, from catalyzing ethylene polymerization to inhibiting enzymes involved in inflammatory processes and cancer cell growth. This analysis will explore the relevant research findings on similar compounds to infer the possible characteristics and applications of 2,6-Difluorobenzhydrazide.
Benzhydrazide derivatives, when complexed with nickel, have been utilized as catalysts for ethylene polymerization. These complexes exhibit remarkable activity, producing significant quantities of polyethylene, which is a widely used plastic material. The high catalytic efficiency of these complexes makes them valuable for industrial polymer production1.
In the search for novel anti-inflammatory drugs, certain benzhydrazide derivatives have been synthesized to act as dual inhibitors of enzymes involved in the production of inflammatory mediators. These compounds have shown efficacy in reducing the production of leukotriene B4 and thromboxane A2 in rat models, indicating their potential as therapeutic agents for inflammatory diseases2.
The anticancer activity of benzhydrazide derivatives has been a subject of interest, with some compounds exhibiting growth inhibition of human cancer cell lines. These derivatives have been evaluated by the National Cancer Institute and have shown promising results, with some demonstrating nanomolar potency against cancer cells without significant toxicity in animal models. This suggests their potential use as chemotherapeutic agents3. Additionally, the metabolic formation and biological properties of benzothiazole oxidation products have been studied, revealing insights into the selective growth inhibitory properties against certain cancer cell lines, which could inform the development of targeted cancer therapies4.
2,6-Difluorobenzhydrazide is derived from benzhydrazide, where two fluorine atoms are substituted at the 2 and 6 positions of the benzene ring. Its chemical formula is and it has a molecular weight of approximately 172.13 g/mol. This compound falls under the category of halogenated hydrazides, which are known for their diverse biological activities and potential therapeutic applications .
The synthesis of 2,6-Difluorobenzhydrazide can be achieved through several methods, with one common approach involving the reaction of 2,6-difluorobenzaldehyde with hydrazine hydrate. The general reaction can be represented as follows:
The molecular structure of 2,6-Difluorobenzhydrazide features a hydrazide functional group attached to a difluorinated benzene ring. The key structural elements include:
2,6-Difluorobenzhydrazide can participate in various chemical reactions typical for hydrazides:
The mechanism of action for compounds like 2,6-Difluorobenzhydrazide often involves interaction with biological targets such as enzymes or receptors.
The physical and chemical properties of 2,6-Difluorobenzhydrazide are crucial for its applications:
The applications of 2,6-Difluorobenzhydrazide span across various fields:
2,6-Difluorobenzhydrazide (CAS Registry Number: 172935-91-0) is a fluorinated aromatic hydrazide derivative with the molecular formula C₇H₆F₂N₂O and a molecular weight of 172.13 grams per mole. Its systematic IUPAC name is 2,6-difluorobenzohydrazide. The compound features a benzohydrazide core with two fluorine atoms at the ortho positions (carbon atoms 2 and 6) of the benzene ring, conferring distinct electronic and steric properties. The canonical SMILES representation is C1=CC(=C(C(=C1)F)C(=O)NN)F, reflecting the spatial arrangement of atoms .
Key structural attributes include:
Table 1: Physicochemical Properties of 2,6-Difluorobenzhydrazide
| Property | Value | Measurement Conditions |
|---|---|---|
| Molecular Weight | 172.13 g/mol | - |
| Appearance | White crystalline solid | Room temperature |
| Melting Point | 150–155 °C | Standard atmospheric pressure |
| Solubility | Soluble in polar solvents (water, ethanol); low solubility in non-polar solvents | 25 °C |
| Lipophilicity (log P) | Estimated 1.2–1.5 | Computed value |
The synthesis and application of benzhydrazide derivatives emerged prominently in the mid-20th century alongside advances in heterocyclic chemistry. 2,6-Difluorobenzhydrazide represents an evolution of classical benzhydrazide scaffolds, optimized through strategic fluorine substitution. Its development parallels key milestones:
Table 2: Key Synthetic Routes to 2,6-Difluorobenzhydrazide
| Precursor | Reaction Conditions | Yield | Advantages |
|---|---|---|---|
| 2,6-Difluorobenzaldehyde | Reflux with hydrazine hydrate in ethanol, 6–8 hours | 75–85% | Atom-economic; minimal byproducts |
| 2,6-Difluorobenzoyl chloride | Cold hydrazine hydrate, inert atmosphere | 80–90% | High purity; avoids aldehyde impurities |
The ortho-fluorine atoms in 2,6-difluorobenzhydrazide critically modulate bioactivity and physicochemical behavior through three interconnected mechanisms:
Metabolic Stability Enhancement: Fluorine blocks cytochrome P450-mediated oxidation at the aromatic ring. The electron-withdrawing effect deactivates adjacent positions (meta and para) toward epoxidation, a common metabolic pathway that inactivates drugs or generates toxic intermediates. Ortho-fluorination in analogous compounds reduces clearance rates by up to 10⁸-fold [2] [6].
Lipophilicity and Membrane Permeability: Fluorine increases hydrophobic character (log P) relative to non-fluorinated analogs. The carbon-fluorine bond exhibits greater hydrophobicity than carbon-hydrogen, improving passive diffusion across lipid membranes. This is quantified by a +0.25 increase in log P per fluorine atom in benzenoid systems [4] [6].
Molecular Recognition and Binding: Fluorine's van der Waals radius (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å), enabling isosteric replacement while altering electrostatic potential. In target binding pockets:
These properties underpin the compound's utility in pharmaceuticals and agrochemicals. For instance, fluorinated benzhydrazides inhibit kinases involved in cancer proliferation and disrupt fungal ergosterol biosynthesis, demonstrating fluorine's role in enhancing target affinity and bioactivity [4].
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1